REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH:10][CH2:11][C:12]([NH2:14])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.C(#N)C>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:5]([NH:10][CH2:11][C:12]([NH2:14])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
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19.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through a Celite pad
|
Type
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WASH
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Details
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The pad was washed with hot acetonitrile
|
Type
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CUSTOM
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Details
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the filtrate was evaporated to a solid
|
Type
|
CUSTOM
|
Details
|
A 1.2-g sample of this solid was recrystallized from methanol-acetonitrile
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Type
|
CUSTOM
|
Details
|
to give a light yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum at room temperature
|
Type
|
CUSTOM
|
Details
|
to give 0.4 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)NCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |